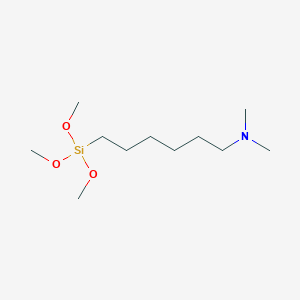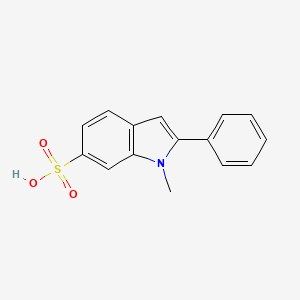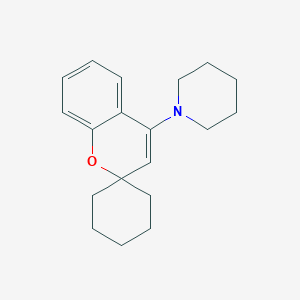
Azido-PEG3-carboxytetramethylrhodamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-PEG3-carboxytetramethylrhodamine is a water-soluble azide functionalized dye. It is commonly used in fluorescence spectroscopy to detect or label alkyne- or cyclooctyne-containing molecules or biomolecules. The compound features a polyethylene glycol (PEG) spacer that minimizes interaction between the dye and the biomolecule, enhancing its utility in various biological applications .
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG3-carboxytetramethylrhodamine is synthesized through a series of chemical reactions involving the introduction of azide groups and the attachment of the PEG spacer to the tetramethylrhodamine core. The synthesis typically involves:
Azidation: Introduction of azide groups to the PEG chain.
Conjugation: Attachment of the azido-PEG to the carboxytetramethylrhodamine core under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
Azido-PEG3-carboxytetramethylrhodamine primarily undergoes:
Click Chemistry Reactions: The azide group reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted under specific conditions to form other functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Reducing Agents: Employed in substitution reactions to convert azide groups to amines.
Major Products
Triazole Derivatives: Formed from click chemistry reactions.
Amino Derivatives: Resulting from the reduction of azide groups.
科学研究应用
Azido-PEG3-carboxytetramethylrhodamine is widely used in scientific research due to its fluorescent properties and biocompatibility. Applications include:
Bioconjugation: Labeling biomolecules for imaging and tracking in biological systems.
Fluorescence Microscopy: Used as a fluorescent probe in confocal laser scanning microscopy.
Drug Delivery: Conjugated to drug molecules for targeted delivery and tracking.
Molecular Biology: Employed in studying protein-protein interactions and cellular processes.
作用机制
Azido-PEG3-carboxytetramethylrhodamine exerts its effects through fluorescence emission. The azide group allows for specific conjugation to target molecules via click chemistry, enabling precise labeling. The PEG spacer reduces steric hindrance, ensuring minimal interference with the target molecule’s function. The tetramethylrhodamine core absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured .
相似化合物的比较
Similar Compounds
Azido-PEG4-carboxytetramethylrhodamine: Similar structure but with a longer PEG spacer.
Azido-PEG3-carboxyrhodamine 110: Different fluorescent core with similar PEG spacer.
Uniqueness
Azido-PEG3-carboxytetramethylrhodamine is unique due to its optimal balance of hydrophilicity and fluorescence properties. The PEG3 spacer provides sufficient flexibility and reduces steric hindrance, making it highly effective for bioconjugation and imaging applications .
属性
IUPAC Name |
4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)28-19-22(5-8-25(28)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBBTFAIQXZHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
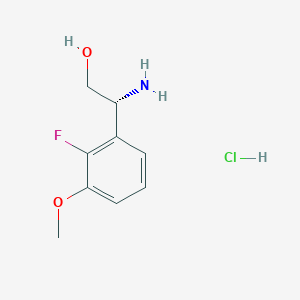
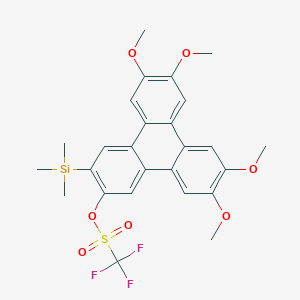
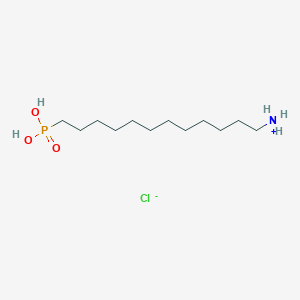
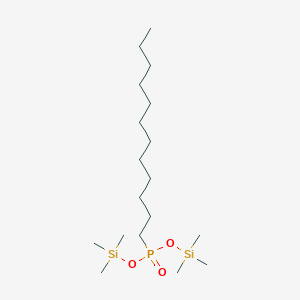
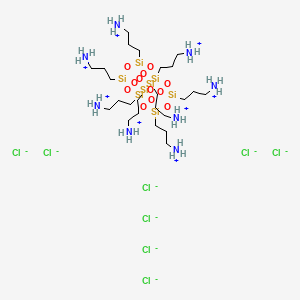
![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)
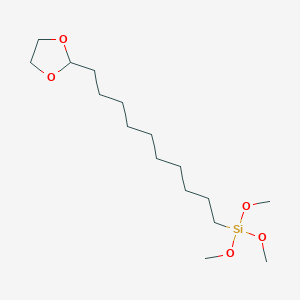
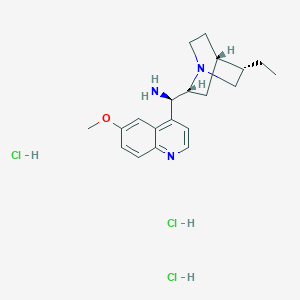
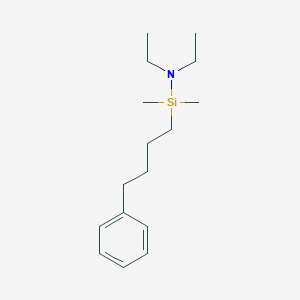
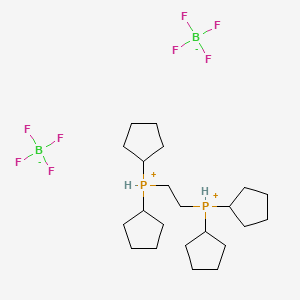
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)
